An In-Depth Technical Guide to 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol: Structure, Properties, and Analysis
An In-Depth Technical Guide to 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol: Structure, Properties, and Analysis
This guide provides a comprehensive technical overview of 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol (LOSG), a mixed-acid triacylglycerol of significant interest in lipid research, drug development, and nutritional science. This document delves into the nuanced structural details of LOSG, its physicochemical characteristics, analytical methodologies for its characterization, and its metabolic fate.
Introduction to Triacylglycerols and LOSG
Triacylglycerols (TAGs), the primary components of fats and oils, are esters derived from a glycerol backbone and three fatty acids.[1][2] The specific fatty acids and their positional distribution on the glycerol molecule dictate the physical and biological properties of the TAG.[2] 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol is a specific mixed-acid triacylglycerol where the glycerol backbone is esterified with linoleic acid at the sn-1 position, oleic acid at the sn-2 position, and stearic acid at the sn-3 position.[3] The designation "rac-" signifies that it is a racemic mixture of the two possible enantiomers.[4][5] This specific arrangement of a polyunsaturated, a monounsaturated, and a saturated fatty acid gives LOSG unique properties and makes it a valuable model compound for studying lipid metabolism.[6]
The Intricacies of LOSG Structure
The structure of LOSG is defined by its constituent fatty acids and their precise arrangement on the glycerol backbone. Understanding this structure requires a grasp of stereochemical nomenclature and the concept of isomerism in triacylglycerols.
Fatty Acid Composition
-
Linoleic Acid (18:2 n-6): An 18-carbon polyunsaturated fatty acid with two cis-double bonds.
-
Oleic Acid (18:1 n-9): An 18-carbon monounsaturated fatty acid with one cis-double bond.
-
Stearic Acid (18:0): A saturated 18-carbon fatty acid.
Stereoisomerism: Enantiomers and the rac- designation
The "rac-" in the name indicates that the compound is a racemic mixture, meaning it contains equal amounts of two enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. In the case of LOSG, the chirality arises from the different fatty acid substituents at the sn-1 and sn-3 positions of the glycerol backbone.
The two enantiomers of LOSG are:
-
1-Linoleoyl-2-oleoyl-3-stearoyl-sn-glycerol: In this enantiomer, linoleic acid is at the sn-1 position, oleic acid is at the sn-2 position, and stearic acid is at the sn-3 position.
-
1-Stearoyl-2-oleoyl-3-linoleoyl-sn-glycerol: This is the mirror image, with stearic acid at the sn-1 position and linoleic acid at the sn-3 position.
The sn (stereospecific numbering) system is used to unambiguously define the stereochemistry of glycerol derivatives.
Enantiomers of LOSG
Physicochemical Properties
The physical and chemical properties of LOSG are influenced by its molecular weight and the nature of its constituent fatty acids.
| Property | Value/Description | Source(s) |
| Molecular Formula | C₅₇H₁₀₄O₆ | [2] |
| Molecular Weight | 885.43 g/mol | [2] |
| Physical State | Solid at room temperature. | [4][5] |
| Solubility | Soluble in nonpolar organic solvents like chloroform and slightly soluble in ethanol. Insoluble in water. | [5][7][8] |
| Melting Point | The melting point of mixed-acid triglycerides is complex and depends on the specific arrangement of fatty acids and the crystalline form (polymorphism). Generally, a higher degree of unsaturation lowers the melting point. |
Synthesis of 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol
The synthesis of structurally defined mixed-acid triacylglycerols like LOSG is crucial for research purposes. Enzymatic synthesis using lipases is a preferred method due to its high specificity and milder reaction conditions compared to chemical synthesis.[1][9][10][11]
Enzymatic Synthesis Workflow
A common strategy for synthesizing a specific triacylglycerol like 1-Linoleoyl-2-oleoyl-3-stearoyl-glycerol involves a multi-step enzymatic process. This often utilizes sn-1,3 specific lipases.
Enzymatic Synthesis Workflow
Note: The synthesis of the specific enantiomers would require a stereospecific starting material, such as a pre-resolved monoacylglycerol or diacylglycerol. The racemic mixture is typically synthesized from achiral glycerol.
Analytical Methodologies
The characterization and quantification of LOSG, particularly the separation of its enantiomers and regioisomers, require sophisticated analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the primary method for separating the enantiomers of LOSG.[12][13][14][15]
Experimental Protocol: Chiral HPLC Separation of LOSG Enantiomers
-
Instrumentation: A high-performance liquid chromatography system equipped with a UV detector or a mass spectrometer (LC-MS).
-
Chiral Stationary Phase: A polysaccharide-based chiral column, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate), is commonly used.
-
Mobile Phase: A non-polar mobile phase, typically a mixture of hexane and a polar modifier like 2-propanol or ethanol, is used in isocratic or gradient elution mode. The exact composition needs to be optimized for the specific column and compounds.
-
Sample Preparation: Dissolve a known amount of the LOSG sample in the mobile phase or a compatible solvent.
-
Injection and Elution: Inject the sample onto the column and monitor the elution of the enantiomers. The two enantiomers will have different retention times due to their differential interactions with the chiral stationary phase.
-
Detection: Use a UV detector (if the fatty acids have chromophores) or a mass spectrometer for sensitive and specific detection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for analyzing the fatty acid composition of triacylglycerols after transesterification to fatty acid methyl esters (FAMEs). It can also be used for the analysis of intact triglycerides at high temperatures.[14][16][17][18][19][20]
Experimental Protocol: GC-MS Analysis of LOSG Fatty Acid Composition
-
Transesterification: Convert the LOSG sample to FAMEs by reacting with a reagent such as methanolic HCl or BF₃-methanol.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A polar capillary column (e.g., a wax column) is typically used for the separation of FAMEs.
-
GC Conditions:
-
Injector Temperature: Set to a high temperature (e.g., 250 °C) to ensure complete vaporization.
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points and polarity. A typical program might start at a lower temperature and ramp up to a higher temperature.
-
Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) is commonly used.
-
Mass Range: Scan a mass range that covers the expected molecular ions and fragment ions of the FAMEs.
-
-
Data Analysis: Identify the FAMEs by comparing their retention times and mass spectra to those of known standards.
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is invaluable for elucidating the structure of triacylglycerols, including the identification and positional analysis of the fatty acyl chains.[21][22][23] The fragmentation patterns of the molecular ion can reveal the composition and, in some cases, the position of the fatty acids.
Fragmentation Pathways:
-
Loss of a fatty acid as a neutral ketene: This results in a diacylglycerol-like fragment ion. The relative abundance of these fragment ions can sometimes provide information about the position of the fatty acids.
-
Formation of acylium ions: These ions correspond to the individual fatty acids and can be used to confirm the fatty acid composition.
Metabolic Pathway of LOSG
Conclusion
1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol is a structurally complex lipid molecule whose properties and biological functions are dictated by the specific arrangement of its constituent fatty acids. This guide has provided a detailed overview of its structure, physicochemical properties, synthesis, and analytical characterization, as well as its metabolic fate. A thorough understanding of these aspects is essential for researchers and professionals working in the fields of lipid science, drug delivery, and nutrition. The methodologies outlined herein provide a framework for the robust analysis and utilization of this and other mixed-acid triacylglycerols in scientific research.
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